chemical structure and physical properties of 2-o-Tolyl-thiazole-5-carboxylic acid
chemical structure and physical properties of 2-o-Tolyl-thiazole-5-carboxylic acid
An In-Depth Technical Guide to 2-o-Tolyl-thiazole-5-carboxylic Acid: Structure, Properties, Synthesis, and Potential Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-o-Tolyl-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a fundamental scaffold in numerous biologically active molecules, including approved pharmaceuticals.[1] This document delineates the chemical structure, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and expected spectroscopic signatures of the title compound. Furthermore, it explores the potential therapeutic applications based on the established bioactivity of structurally related thiazole-5-carboxylic acid derivatives, particularly in oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound and its potential for further investigation.
Chemical Identity and Physicochemical Properties
2-o-Tolyl-thiazole-5-carboxylic acid, also known by its IUPAC name 2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid, is an aromatic heterocyclic compound. Its structure features a central thiazole ring substituted with a carboxylic acid group at the 5-position and an o-tolyl (2-methylphenyl) group at the 2-position. This substitution pattern is crucial for its potential biological activity, influencing its steric and electronic properties.
The key identifiers and computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid | - |
| CAS Number | 921102-29-6 | [2] |
| Molecular Formula | C₁₁H₉NO₂S | [2] |
| Molecular Weight | 219.26 g/mol | [2] |
| SMILES | Cc1ccccc1c1ncc(s1)C(=O)O | [2] |
| Physical Form | Solid (predicted) | |
| pKa (Predicted) | 3.15 ± 0.10 (most acidic) | - |
| LogP (Predicted) | 2.85 | - |
Note: Predicted values are computationally derived and await experimental verification.
Rationale and Protocol for Chemical Synthesis
The synthesis of 2-substituted thiazole-5-carboxylic acids is most effectively achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[3] This is followed by the hydrolysis of a carboxylate ester. The proposed pathway involves the reaction of a thioamide with an α-halocarbonyl compound.
Causality Behind Experimental Choices:
-
Starting Materials: 2-Methylthiobenzamide is chosen as the source for the o-tolyl group and the C2-N3-S1 fragment of the thiazole. Ethyl 2-chloro-3-oxobutanoate or a similar α-halo-ketoester serves as the three-carbon backbone (C4-C5 and the carboxylate group).
-
Protecting Group Strategy: The carboxylic acid is introduced as an ethyl ester to prevent its interference with the cyclization reaction. The ester is a robust protecting group under the neutral or slightly basic conditions of the Hantzsch synthesis and can be readily deprotected in a final step.[3]
-
Reaction Conditions: The cyclization is typically performed in a polar solvent like ethanol to facilitate the dissolution of reactants. The final hydrolysis (saponification) step uses a strong base like sodium hydroxide to efficiently cleave the ester bond.
Experimental Protocol: A Three-Step Synthesis
Step 1: Synthesis of 2-Methylthiobenzamide This intermediate can be prepared from 2-methylbenzonitrile.
-
To a solution of 2-methylbenzonitrile (1.0 eq) in a suitable solvent like pyridine or DMF, add sodium hydrosulfide (NaHS) or Lawesson's reagent (0.5 eq).
-
Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with a dilute acid (e.g., 1M HCl) to precipitate the thioamide.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-methylthiobenzamide.
Step 2: Hantzsch Cyclization to form Ethyl 2-(o-tolyl)thiazole-5-carboxylate
-
Dissolve 2-methylthiobenzamide (1.0 eq) and ethyl bromopyruvate (1.05 eq) in absolute ethanol.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the product by column chromatography on silica gel.
Step 3: Hydrolysis to 2-o-Tolyl-thiazole-5-carboxylic acid
-
Dissolve the purified ethyl 2-(o-tolyl)thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) and stir the mixture at 60°C for 2-4 hours.[4]
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2-3 using cold 2M HCl.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 2-o-Tolyl-thiazole-5-carboxylic acid.
Visualization of Synthetic Workflow
Caption: Proposed synthetic workflow for 2-o-Tolyl-thiazole-5-carboxylic acid.
Spectroscopic Characterization Profile
Protocol for Spectroscopic Analysis
-
Sample Preparation: Prepare solutions of the compound in appropriate deuterated solvents (e.g., DMSO-d₆ or CDCl₃ for NMR) and suitable solvents for IR and MS, ensuring complete dissolution.[7]
-
¹H NMR Spectroscopy:
-
Expected Signals: A singlet for the thiazole proton (H4) around 8.0-8.5 ppm. A multiplet pattern for the four aromatic protons of the o-tolyl group between 7.2-7.8 ppm. A singlet for the methyl group (CH₃) protons around 2.4-2.6 ppm. A broad singlet for the carboxylic acid proton (COOH) typically above 13 ppm in DMSO-d₆.[6]
-
-
¹³C NMR Spectroscopy:
-
Expected Signals: The carboxylic acid carbonyl carbon (C=O) around 160-165 ppm. Carbons of the thiazole ring between 115-170 ppm. Aromatic carbons of the tolyl group between 125-140 ppm. The methyl carbon (CH₃) around 20-25 ppm.[7]
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is suitable.
-
Expected Ion: In negative ion mode, the base peak should correspond to the deprotonated molecule [M-H]⁻ at m/z 218.03. In positive ion mode, the molecular ion [M+H]⁺ would be at m/z 220.04.
-
-
Infrared (IR) Spectroscopy:
-
Expected Bands: A very broad absorption band from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A sharp, strong absorption band around 1680-1710 cm⁻¹ for the C=O stretch. Bands in the 1600-1450 cm⁻¹ region for aromatic C=C and thiazole C=N stretching.
-
Potential Applications in Drug Discovery and Development
The thiazole-5-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a range of diseases.[1][8] While 2-o-Tolyl-thiazole-5-carboxylic acid itself is not extensively documented, its structural class has demonstrated significant potential, particularly in oncology.
-
Anticancer Activity: Many 2-aryl-thiazole derivatives have been synthesized and evaluated as potent anti-tumor agents.[6][9] Their mechanisms often involve the inhibition of critical signaling proteins like protein tyrosine kinases. For instance, the blockbuster drug Dasatinib, a kinase inhibitor, contains a 2-aminothiazole core, highlighting the scaffold's utility.[9]
-
Enzyme Inhibition: Thiazole-5-carboxylate derivatives have been developed as selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in re-routing lipid metabolism to support tumor growth.[10][11] Inhibition of MAGL is a promising strategy for cancer therapy. The o-tolyl group of the title compound can interact with hydrophobic pockets in enzyme active sites, making it a candidate for such inhibitory roles.
Conceptual Signaling Pathway: MAGL Inhibition
The following diagram illustrates the conceptual role of a MAGL inhibitor in cancer cell signaling.
Caption: Hypothetical inhibition of the MAGL enzyme by a thiazole derivative.
Safety, Handling, and Storage
As a member of the thiazole carboxylic acid class, 2-o-Tolyl-thiazole-5-carboxylic acid should be handled with appropriate care.
-
Hazard Identification: Based on data for similar compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.[13]
-
Handling: Avoid creating dust. Keep away from sources of ignition. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[15]
Conclusion
2-o-Tolyl-thiazole-5-carboxylic acid is a synthetically accessible compound with a chemical structure that is highly relevant to modern drug discovery. Its core scaffold is validated by numerous studies demonstrating potent biological activity. This guide provides the foundational knowledge—from its chemical properties and a robust synthetic strategy to its potential therapeutic applications—necessary for researchers to undertake further investigation. The promising anticancer and enzyme-inhibitory profiles of its structural analogs strongly suggest that 2-o-Tolyl-thiazole-5-carboxylic acid is a valuable candidate for screening and development in future research endeavors.
References
-
Appchem. 2-O-TOLYL-THIAZOLE-5-CARBOXYLIC ACID. [Link]
-
PubChem. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide. [Link]
-
PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. [Link]
-
Angene Chemical. Safety Data Sheet for 2-(2-Thiazolylazo)-p-cresol. [Link]
-
PubChem. 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]
-
Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4445-4467. [Link]
-
PubChem. 2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid. [Link]
-
PubChem. (2-Methylphenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. [Link]
-
D'Auria, M., & Emanuele, L. (2009). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Molecules, 14(9), 3348-3356. [Link]
-
da Silva, A. C. A., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega, 6(8), 5348-5356. [Link]
-
Wang, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]
-
Kim, T. H., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(4), 313-318. [Link]
- Google Patents. (2008).
-
ChemBK. THIAZOLE-5-CARBOXYLIC ACID. [Link]
-
ResearchGate. (2020). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]
-
PubMed. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]
-
DergiPark. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. [Link]
Sources
- 1. kuey.net [kuey.net]
- 2. appchemical.com [appchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | C11H8FNO2S | CID 4962664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. angenechemical.com [angenechemical.com]
- 14. 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | 302964-24-5 [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
